5-Amino-3-pyridinecarboxamide
Overview
Description
5-Amino-3-pyridinecarboxamide is a chemical compound with the molecular formula C₆H₇N₃O. It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and a carboxamide group at the 3-position of the pyridine ring
Mechanism of Action
Target of Action
5-Amino-3-pyridinecarboxamide is a pyrimidine derivative . Pyrimidines are known to have a range of pharmacological effects, including anti-inflammatory activities . They exert their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The compound interacts with its targets (the inflammatory mediators) and inhibits their expression and activities . This results in a reduction of inflammation, as these mediators are key players in the inflammatory response .
Biochemical Pathways
Given its anti-inflammatory effects, it can be inferred that it likely impacts the pathways involving the inflammatory mediators it targets . These could include the prostaglandin synthesis pathway, the nitric oxide synthesis pathway, and the pathways involving tumor necrosis factor-α, nuclear factor κB, and interleukins .
Pharmacokinetics
It is known that the compound has high gi absorption . Its log Kp (skin permeation) is -7.81 cm/s . These properties suggest that the compound has good bioavailability.
Result of Action
The primary result of the action of this compound is a reduction in inflammation . By inhibiting the expression and activities of key inflammatory mediators, the compound helps to mitigate the inflammatory response .
Biochemical Analysis
Biochemical Properties
5-Amino-3-pyridinecarboxamide is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be a precursor of NADH and NADPH, two crucial coenzymes in cellular metabolism . These interactions are primarily through coordination bonds and hydrogen bonding .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a precursor of NADH and NADPH, it can promote a broad spectrum of activity through local correction of the homeostatic balance of these two nucleotide coenzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a high GI absorption and is very soluble .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins
Subcellular Localization
It is known that the subcellular localization of micropeptides is tightly associated with the functions of subcellular organelles, facilitating precise targeting of micropeptide sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-pyridinecarboxamide typically involves the reaction of 3-cyanopyridine with ammonia under specific conditions. The reaction is carried out in a solvent such as ethanol or water, and the temperature is maintained at around 100°C to facilitate the conversion .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-3-pyridinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A pyridinecarboxamide with a carboxamide group at the 3-position, similar to 5-Amino-3-pyridinecarboxamide.
6-Aminonicotinamide: A derivative with an amino group at the 6-position, known for its role as an enzyme inhibitor.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
5-aminopyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,7H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGQFLVAXGKVQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209268 | |
Record name | 3-Pyridinecarboxamide, 5-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60524-14-3 | |
Record name | 3-Pyridinecarboxamide, 5-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060524143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarboxamide, 5-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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